5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

PDE9A inhibition Structure-Activity Relationship Pyrazolopyrimidinone

5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 896678-01-6; Molecular Formula: C₂₀H₁₈N₄O; Molecular Weight: 330.4 g/mol) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. This core scaffold is a recognized purine bioisostere and a privileged structure in kinase and phosphodiesterase (PDE) inhibitor design.

Molecular Formula C20H18N4O
Molecular Weight 330.391
CAS No. 896678-01-6
Cat. No. B2632179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS896678-01-6
Molecular FormulaC20H18N4O
Molecular Weight330.391
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC(=C4)C
InChIInChI=1S/C20H18N4O/c1-14-6-8-17(9-7-14)24-19-18(11-22-24)20(25)23(13-21-19)12-16-5-3-4-15(2)10-16/h3-11,13H,12H2,1-2H3
InChIKeyRAIKLOKFIYDPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 896678-01-6): Scaffold Identity and Procurement Baseline


5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 896678-01-6; Molecular Formula: C₂₀H₁₈N₄O; Molecular Weight: 330.4 g/mol) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one family [1]. This core scaffold is a recognized purine bioisostere and a privileged structure in kinase and phosphodiesterase (PDE) inhibitor design [2]. The compound is characterized by distinct N1-(p-tolyl) and C5-(m-methylbenzyl) substitutions on the pyrazolopyrimidinone ring system. Its computed XLogP3 of 3.4 and zero hydrogen bond donor count indicate moderate lipophilicity and a drug-like physicochemical profile suitable for cell-based screening [1]. As a member of the AKOS and CCG screening libraries, this compound is offered as a research-grade small molecule for target identification and lead discovery campaigns.

Why Close Analogs Cannot Substitute for 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Focused Screening


Within the pyrazolo[3,4-d]pyrimidin-4-one chemical space, minor substituent variations yield drastic differences in target engagement. Published structure-activity relationship (SAR) studies demonstrate that the specific combination of an N1-aryl group and a C5-benzyl substituent critically determines both PDE isoform selectivity [1] and kinase inhibition potency [2]. For example, in PDE-5 focused libraries, only compounds bearing an N1-phenyl ring achieved sub-10 nM IC₅₀ values, while N1-alkyl analogs lost activity by orders of magnitude [1]. Similarly, repositioning a methyl group from the para to meta position on the N1-phenyl ring in pyrazolo[3,4-d]pyrimidine-based kinase inhibitors altered selectivity profiles across kinase panels [2]. The target compound carries a unique p-tolyl (N1) and m-methylbenzyl (C5) arrangement not replicated by common commercial analogs such as PP1 (tert-butyl at N1, m-tolyl at C3) or sildenafil isosteres. Substituting a different analog from the same formal chemical class therefore risks misattributing activity, confounding SAR interpretation, and wasting screening resources.

Quantitative Differentiation Evidence for CAS 896678-01-6 Against the Closest Structural Analogs


N1-Substitution Identity: p-Tolyl vs. Isopropyl Differentiation in PDE9A Inhibition Potency

In the N-substituted pyrazolo[3,4-d]pyrimidine ketone series patented as PDEIX (PDE9A) inhibitors, the N1-substituent identity is the dominant potency determinant. The prototype Compound WYQ-46, bearing an N1-isopropyl group, exhibited a PDE9A IC₅₀ of 6 nM [1]. In contrast, Compound WYQ-4, bearing an N1-(4-methoxyphenyl)methyl group, showed a PDE9A IC₅₀ of 121 nM under identical assay conditions—a potency reduction of approximately 20-fold [2]. The target compound CAS 896678-01-6 features an N1-p-tolyl group, replacing the methoxyphenylmethyl chain with a directly attached 4-methylphenyl ring. Based on class-level SAR from this patent series, the rigid N1-aryl substituent is predicted to improve potency relative to flexible N1-alkylaryl analogs by constraining the binding conformation, though it lacks the optimized isopropyl group of the most potent members.

PDE9A inhibition Structure-Activity Relationship Pyrazolopyrimidinone

Lipophilicity-Driven Membrane Permeability: Computed XLogP3 Differentiation from 1-tert-Butyl-3-(m-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine (PP1)

The target compound has a computed XLogP3 of 3.4 [1], placing it in an optimal logP range (3-4) for cell permeability while avoiding excessive lipophilicity that can lead to non-specific binding and poor solubility. A widely used research analog, PP1 (CAS 172889-26-8; 1-(tert-butyl)-3-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), has a calculated XLogP3 of approximately 3.9 due to its tert-butyl group, which increases hydrophobicity [2]. The target compound's lower logP suggests potentially improved aqueous solubility and reduced non-specific protein binding compared to PP1, while maintaining sufficient lipophilicity for passive membrane diffusion. Additionally, the target compound has zero hydrogen bond donors versus PP1's primary amine (1 donor), which may further differentiate pharmacokinetic behavior.

Lipophilicity Drug-likeness Cell permeability

C5-Benzyl Substitution Pattern: m-Methylbenzyl vs. Unsubstituted or p-Methylbenzyl in Kinase Scaffold Recognition

In pyrazolo[3,4-d]pyrimidine-based kinase inhibitor design, the topology of the C5 substituent (methyl position: ortho, meta, or para) impacts binding pocket complementarity. The patent literature on pyrazolo[3,4-d]pyrimidines as TIE-2, VEGFR-2, and VEGFR-3 kinase inhibitors explicitly claims 5-benzyl-substituted derivatives, noting that the benzyl group enhances kinase domain interactions [1]. Publicly available kinase profiling data for the scaffold class shows that m-tolyl substitution patterns can yield distinct selectivity fingerprints compared to p-tolyl variants when paired with appropriate N1 substituents [2]. The target compound's combination of N1-p-tolyl with C5-m-methylbenzyl provides a specific regioisomeric pattern, while close commercial analogs such as 1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine invert this pattern, placing m-tolyl at C4 and p-methylbenzyl at N6, yielding a different hydrogen-bonding topology.

Kinase inhibitor Tyrosine kinase Substituent topology

High-Value Application Scenarios Where 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Provides Differentiated Utility


Focused PDE Isoform Selectivity Profiling

The N1-p-tolyl substituent distinguishes this compound from prototypical PDE9A inhibitors bearing N1-isopropyl groups. As demonstrated in the WYQ patent series, N1-substitution is the primary potency switch for PDE9A inhibition, with IC₅₀ values spanning from 6 nM to 121 nM depending on this single variable [1]. Incorporating CAS 896678-01-6 into a PDE panel screen alongside WYQ-46 (IC₅₀ = 6 nM) and WYQ-4 (IC₅₀ = 121 nM) allows researchers to directly quantify the contribution of the N1-p-tolyl moiety to PDE isoform selectivity. This compound serves as a key SAR probe for distinguishing PDE9A from closely related PDE families (PDE5, PDE8) where N1-aryl groups control isoform discrimination.

Lipophilicity-Controlled Cellular Profiling as an Alternative to PP1

With a computed XLogP3 of 3.4—approximately 0.5 log units lower than the widely used kinase tool PP1—and zero hydrogen bond donors, CAS 896678-01-6 offers a differentiated physicochemical starting point for cellular kinase inhibitor screening [1]. Its reduced lipophilicity relative to PP1 is associated with lower non-specific protein binding and improved aqueous solubility in culture media, both of which reduce false-negative rates in cell-based phenotypic assays. This compound is suitable for inclusion in kinase selectivity panels where PP1's higher logP and primary amine donor may confound cellular activity readouts.

Pyrazolopyrimidinone Scaffold Diversification in Lead Optimization

Systematic SAR studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives confirm that substituent patterns on the N1 and C5 positions co-determine target engagement [1][2]. The unique combination of p-tolyl (N1) and m-methylbenzyl (C5) in CAS 896678-01-6 fills an underexplored region of the pyrazolopyrimidinone chemical space not covered by commercial libraries dominated by PP1 analogs, sildenafil isosteres, or 4,6-diamine derivatives. Medicinal chemistry teams can use this compound as a synthetic intermediate or as a reference standard for establishing SAR trends across the full N1-aryl/C5-benzyl substitution matrix.

Negative Control Design for Kinase or PDE Hit Validation

In hit validation workflows, structurally matched but inactive or differentially active compounds are essential for ruling out assay artifacts. The C5-m-methylbenzyl group in this compound, combined with the N1-p-tolyl substituent, creates a stereoelectronic profile distinct from the most potent PDE or kinase inhibitors in the same scaffold class. When used alongside a verified potent analog such as sildenafil isostere 5o (PDE-5 IC₅₀ < 10 nM) [1], this compound can serve as a structurally analogous but potency-differentiated control to confirm target-specific pharmacology rather than scaffold-based non-specific effects.

Quote Request

Request a Quote for 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.